molecular formula C7H12O3 B3043680 Methyl 2-hydroxycyclopentanecarboxylate CAS No. 90085-05-5

Methyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B3043680
CAS No.: 90085-05-5
M. Wt: 144.17 g/mol
InChI Key: XMPIOOIEGQJDKJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxycyclopentanecarboxylate is a cyclopentane-derived ester featuring a hydroxyl group at the 2-position and a methyl ester moiety. For instance, derivatives such as (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate (CAS: 1988779-13-0) are critical in synthesizing antiviral agents like paramivir . The compound’s hydroxyl and ester groups enable diverse reactivity, including ester hydrolysis, hydroxyl protection/deprotection, and participation in stereoselective syntheses, as seen in fungicide intermediate preparations .

Properties

IUPAC Name

methyl 2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIOOIEGQJDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxycyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of methyl 2-oxocyclopentanecarboxylate using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Methyl 2-oxocyclopentanecarboxylate.

    Reduction: Methyl 2-hydroxycyclopentanol.

    Substitution: Methyl 2-chlorocyclopentanecarboxylate.

Scientific Research Applications

Organic Synthesis

Methyl 2-hydroxycyclopentanecarboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds, including pharmaceuticals and agrochemicals.

Key Reactions:

  • Esterification: The hydroxyl group can be esterified to form different esters.
  • Reduction: The ester can be reduced to produce alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation: The hydroxyl group can be oxidized to yield ketones or carboxylic acids.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its interactions with biological systems are being explored to understand its effects on metabolic pathways.

Potential Therapeutic Applications:

  • Development of enzyme inhibitors.
  • Synthesis of compounds with anti-inflammatory or analgesic properties.

Biochemical Research

This compound is utilized in biochemical assays and studies involving enzyme-catalyzed reactions. It can act as a substrate for various enzymes, facilitating the investigation of enzyme mechanisms and kinetics.

Biochemical Interactions:

  • Interaction with specific enzymes that may lead to the formation of biologically active metabolites.
  • Study of metabolic pathways influenced by this compound.

Industrial Applications

In the industrial sector, this compound is employed in the production of fine chemicals and as a precursor for agrochemicals and fragrances. Its unique properties make it suitable for applications requiring specific reactivity profiles.

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound can interact with specific enzymes involved in metabolic pathways. A study focused on its role as a substrate for cytochrome P450 enzymes demonstrated its potential for influencing drug metabolism.

Case Study 2: Synthesis of Anti-inflammatory Agents

In a synthetic route aimed at developing new anti-inflammatory agents, this compound was successfully used as an intermediate. The resulting compounds showed promising activity in preclinical models, indicating its utility in drug development.

Mechanism of Action

The mechanism of action of methyl 2-hydroxycyclopentanecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its hydroxyl and ester groups may interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-hydroxycyclopentanecarboxylate with structurally related cyclopentanecarboxylate derivatives, focusing on molecular features, applications, and hazards.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications
This compound C₇H₁₀O₃* Hydroxyl, ester Pharmaceutical intermediate
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Amino, ester Chemical synthesis
2-Benzyl-2-carbomethoxycyclopentanone C₁₄H₁₆O₃ Benzyl, ketone, ester Organic synthesis
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ Methylamino, ester, hydrochloride Pharmaceutical intermediate

Table 2: Reactivity and Stability

Compound Reactivity Profile Stability Considerations
This compound Hydroxyl group participates in hydrogen bonding and oxidation; ester hydrolyzes under acidic/basic conditions Stable under dry, cool storage (2–8°C inferred from analogs)
Methyl 3-aminocyclopentanecarboxylate Amino group enables salt formation (e.g., hydrochloride); prone to nucleophilic reactions Stable under recommended storage (2–8°C)
2-Benzyl-2-carbomethoxycyclopentanone Ketone group reacts with nucleophiles; benzyl group enhances lipophilicity No stability data available

Table 3: Toxicity and Handling

Compound Hazard Codes (GHS) Key Precautions
This compound Not explicitly provided (inferred: H319/H315) Use gloves/eye protection; avoid dust formation
Methyl 3-aminocyclopentanecarboxylate H302, H315, H319 Avoid skin/eye contact; use ventilation
2-Benzyl-2-carbomethoxycyclopentanone No data in evidence General PPE recommended

Key Research Findings

Pharmaceutical Relevance : Derivatives of this compound, such as the paramivir intermediate, demonstrate the compound’s utility in antiviral drug development. Stereochemical complexity in these derivatives necessitates precise synthetic protocols .

Synthetic Flexibility : Analogous compounds like methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate () highlight the role of cyclopentanecarboxylates in agrochemical synthesis, where substituents dictate biological activity .

Hazard Profiles: Methyl 3-aminocyclopentanecarboxylate exhibits acute toxicity (H302) and irritancy (H315/H319), requiring stringent handling protocols , whereas hydroxylated analogs may pose lower risks due to reduced reactivity.

Biological Activity

Methyl 2-hydroxycyclopentanecarboxylate (MHC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H12O3C_7H_{12}O_3 and a molecular weight of approximately 144.17 g/mol. Its structure features a cyclopentane ring with a hydroxyl group and a carboxylate ester, which are crucial for its biological interactions.

Biological Activities

1. Anti-inflammatory Activity

Research has indicated that MHC exhibits anti-inflammatory properties. In vitro studies have shown that MHC can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is significant given the role of inflammation in various chronic diseases.

2. Antioxidant Properties

MHC has demonstrated antioxidant activity, which is vital for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage and potentially lowering the risk of diseases associated with oxidative stress.

3. Antimicrobial Activity

Preliminary research suggests that MHC possesses antimicrobial properties against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition of growth at specific concentrations.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of MHC in a murine model of acute inflammation. The results indicated that administration of MHC significantly reduced paw edema compared to controls, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of MHC was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. MHC exhibited a dose-dependent scavenging effect, with IC50 values comparable to those of established antioxidants such as ascorbic acid .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Biological ActivityMethodologyKey FindingsReference
Anti-inflammatoryMurine modelSignificant reduction in paw edema
AntioxidantDPPH assayDose-dependent scavenging effect; IC50 comparable to ascorbic acid
AntimicrobialAgar diffusion methodInhibition of S. aureus and E. coli growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-hydroxycyclopentanecarboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 2-hydroxycyclopentanecarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:5 molar ratio of acid to alcohol) to improve yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is advised to isolate the ester .
  • Key Parameters : Temperature control (60–80°C), catalyst concentration (5–10 mol%), and inert atmosphere (N₂) to prevent oxidation of the hydroxyl group .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Guidelines : Store in airtight containers under inert gas (argon) at 2–8°C to minimize hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are prone to hydrolytic degradation .
  • Contradictions : Some analogs (e.g., Methyl 2-cyclopentanonecarboxylate) are stable at room temperature, but hydroxylated derivatives require stricter storage due to hydrogen bonding and reactivity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodology : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) to achieve enantioselective esterification. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry .
  • Data Analysis : Compare NMR coupling constants (e.g., J-values for vicinal protons) with computational models (DFT calculations) to confirm stereochemistry .

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?

  • Protocol : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis to detect oxidation byproducts (e.g., ketone or epoxide derivatives). Use high-resolution mass spectrometry (HRMS) for structural elucidation .
  • Contradictions : While GC-MS is standard for volatile esters, polar degradation products may require derivatization (e.g., silylation) for accurate detection .

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Experimental Design : Compare reaction rates with non-hydroxylated analogs (e.g., Methyl cyclopentanecarboxylate) using kinetic studies (UV-Vis or NMR). The hydroxyl group may act as an intramolecular nucleophile or form hydrogen-bonded intermediates, altering reactivity .
  • Data Interpretation : Use Hammett plots or Brønsted analysis to quantify electronic effects of the hydroxyl substituent .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in bulk synthesis?

  • Best Practices : Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation/contact. Dispose of waste via licensed facilities, as ester hydrolysis products may be environmentally persistent .
  • Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and consult a physician .

Research Gaps and Contradictions

  • Synthesis Scalability : While small-scale synthesis is well-documented, scaling up may require alternative catalysts (e.g., immobilized lipases) to maintain yield .
  • Ecotoxicity Data : Limited ecotoxicological studies exist for hydroxylated cyclopentanecarboxylates, necessitating OECD 301/302 testing for biodegradation and aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxycyclopentanecarboxylate
Reactant of Route 2
Methyl 2-hydroxycyclopentanecarboxylate

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